tetranitrosylruthenate
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Overview
Description
Tetranitrosylruthenate is a complex compound containing ruthenium and nitrosyl groups. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a ruthenium center coordinated with four nitrosyl (NO) ligands, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetranitrosylruthenate can be synthesized through various methods, including the reaction of ruthenium chloride with sodium nitrite in an acidic medium. The reaction typically involves the following steps:
- Dissolution of ruthenium chloride in water.
- Addition of sodium nitrite to the solution.
- Acidification of the mixture with hydrochloric acid.
- Isolation and purification of the resulting this compound complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetranitrosylruthenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands, such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in the presence of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.
Scientific Research Applications
Tetranitrosylruthenate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as oxidation and reduction reactions.
Biology: The compound’s ability to release nitric oxide makes it useful in studying nitric oxide signaling pathways and their biological effects.
Medicine: this compound has potential therapeutic applications due to its nitric oxide-releasing properties, which can be utilized in treatments for cardiovascular diseases and cancer.
Industry: The compound is employed in industrial processes that require selective oxidation or reduction reactions.
Mechanism of Action
The mechanism of action of tetranitrosylruthenate involves the release of nitric oxide (NO) from the complex. This release can be triggered by various stimuli, such as light or chemical reductants. The released nitric oxide then interacts with molecular targets, such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation and inhibition of platelet aggregation.
Comparison with Similar Compounds
Tetranitrosylruthenate can be compared with other ruthenium-nitrosyl complexes, such as:
Dinitrosylruthenium complexes: These contain two nitrosyl ligands and exhibit different reactivity and stability compared to this compound.
Trinitrosylruthenium complexes: These have three nitrosyl ligands and may have distinct chemical properties and applications.
Perruthenate complexes: These contain ruthenium in a higher oxidation state and are commonly used in oxidation reactions.
The uniqueness of this compound lies in its ability to release multiple nitric oxide molecules, making it particularly useful in applications requiring controlled NO release.
Properties
CAS No. |
13859-66-0 |
---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
0 |
Origin of Product |
United States |
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